

GSK6853 stock solution storage stability -20°C

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: GSK6853

Cat. No.: S529491

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GSK6853 Storage Stability and Handling

The table below summarizes the key stability and handling data for **GSK6853** to help you plan your experiments effectively [1] [2] [3].

Aspect	Details
Form Supplied	White to off-white solid powder [2] [4].
Purity	>98% [1] to 99.44% [3].
Recommended Storage (Powder)	-20°C [1] [2] [3].
Powder Stability (Supplied)	Stable for at least 1 year from the date of purchase when stored at -20°C [1] [2].
Solubility	Soluble in DMSO (up to 25-81 mg/mL) and Ethanol (up to 25-81 mg/mL). Insoluble in water [1] [2] [3].
Solution Stability (DMSO/Ethanol)	Stable for up to 3 months when stored at -20°C [1] [2].
Key Handling Warning	Avoid repeated freeze-thaw cycles of stock solutions [5] [4].

Frequently Asked Questions & Troubleshooting

Q1: How should I prepare and store a long-term stock solution of GSK6853?

- **Procedure:** Weigh the powder and dissolve it in anhydrous DMSO or ethanol to prepare a concentrated stock solution (e.g., 25-50 mM). **GSK6853** is highly soluble in DMSO, with reported concentrations of at least 25 mg/mL (61.1 mM) [2] and up to 81 mg/mL (197.8 mM) [3] [4].
- **Storage:** Immediately after preparation, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store the aliquots at **-20°C**.
- **Stability:** Under these conditions, the solution remains stable for **up to 3 months** [1] [2].

Q2: My experiment shows unexpected cellular toxicity. What could be the cause?

A common cause of off-target effects is using excessively high concentrations of the inhibitor in cell-based assays. To minimize this risk:

- **Follow Recommended Dosage:** The Structural Genomics Consortium (SGC) and other sources recommend using a concentration **no higher than 1 µM** in cell-based assays [6] [3] [4].
- **Use an Inactive Control:** The structural analog **GSK9311** is recommended as an inactive negative control compound. This helps distinguish BRPF1-specific effects from non-specific or off-target effects [6] [5].

Q3: I need to perform an in vivo study. What formulation information is available?

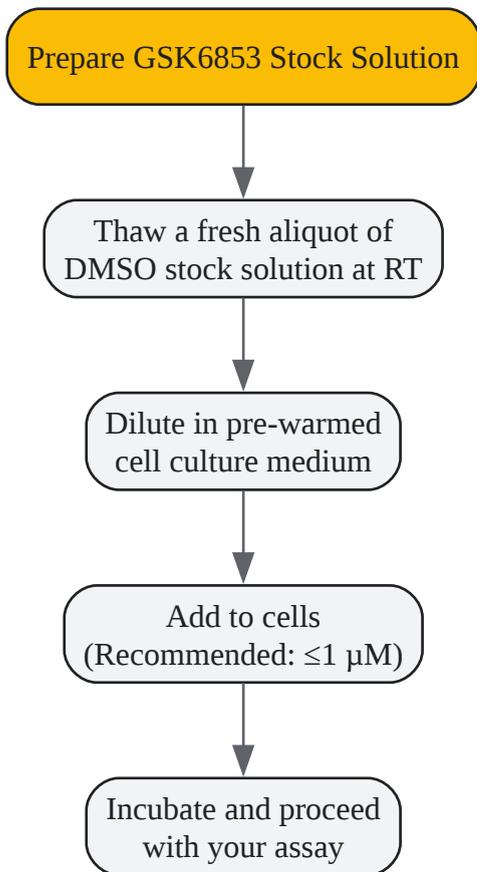
While specific formulations may need optimization for your model, one published protocol suggests the following for intraperitoneal (IP) injection [3] [4]:

- **Formulation:** Sequentially add the compound and solvents to create a clear solution containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
- **Rationale:** This IP route has demonstrated high bioavailability (85%) in preclinical models, making it suitable for in vivo dosing [6] [3].

Experimental Protocols & Applications

1. Basic In Vitro Protocol for Cellular Studies

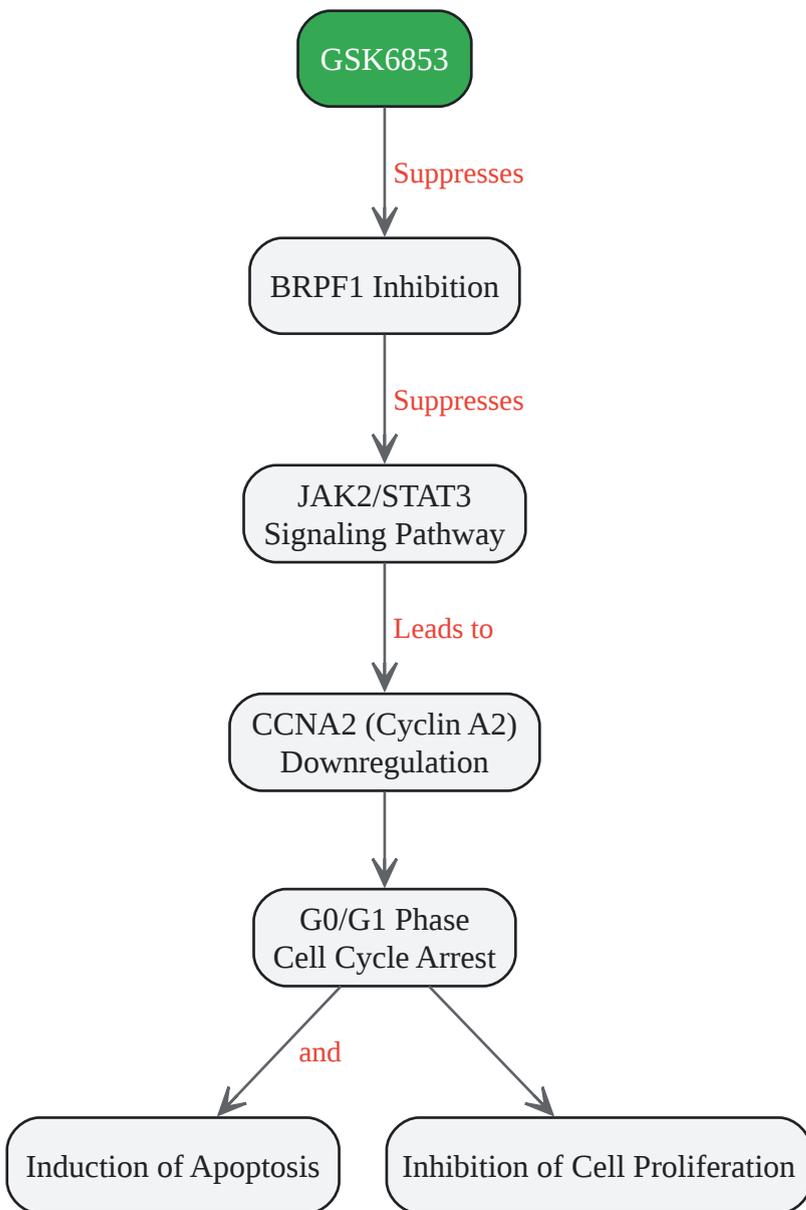
This workflow outlines a standard procedure for treating cells with **GSK6853**.



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2. Validated Signaling Pathway in NSCLC Research

A 2025 study demonstrated that **GSK6853** inhibits Non-Small Cell Lung Cancer (NSCLC) cell proliferation (A549 and H1975) through a specific molecular pathway, as summarized below [7].



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Key Experimental Findings from Recent Research [7]:

- **Proliferation Assays:** Used CCK-8 and colony formation assays to confirm dose-dependent inhibition of A549 and H1975 cell proliferation.
- **Cell Cycle Analysis:** Employed flow cytometry, revealing that treatment induced G0/G1 phase arrest.
- **Apoptosis Assay:** Used Annexin V/PI staining to confirm the induction of apoptosis.
- **Mechanistic Insight:** Combined RNA sequencing (RNA-seq), bioinformatics analysis, and western blotting to identify the downregulation of the JAK2/STAT3/CCNA2 axis as the key mechanism.
- **Clinical Correlation:** Analysis of clinical databases showed that high **CCNA2** expression correlates with poor survival in Lung Adenocarcinoma (LUAD), highlighting the therapeutic relevance of this

pathway.

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